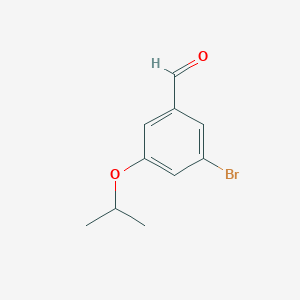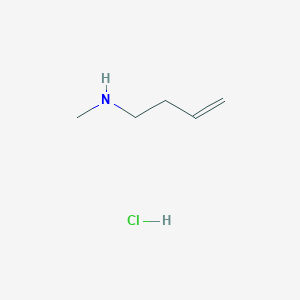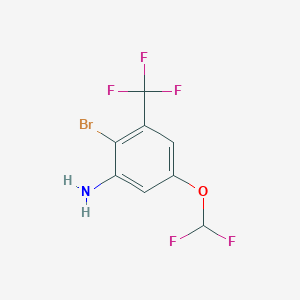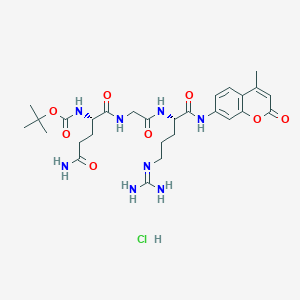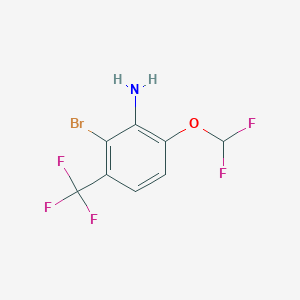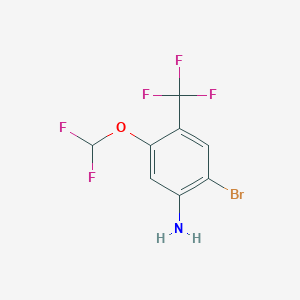![molecular formula C7H11NOS B1447748 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane CAS No. 1375473-85-0](/img/structure/B1447748.png)
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
Descripción general
Descripción
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane (also known as isocyanatomethylmethylsulfanylcyclopropane or IMMC) is a cyclopropane derivative of isocyanic acid and methylsulfanylmethane. It is a colorless, flammable liquid that has a pungent odor and is soluble in water. IMMC has been used in a variety of chemical and biological applications, including synthesis, catalysis, and drug discovery. IMMC has also been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Synthetic Organic Chemistry
Cyclopropane derivatives, including those with functional groups similar to "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane," are valuable in synthetic organic chemistry due to their unique reactivities. The strain in the cyclopropane ring can facilitate various chemical transformations. For instance, the oxidation of cyclopropane-containing hydrocarbons and their derivatives has been systematically reviewed, highlighting methods for transforming these compounds into valuable synthetic intermediates. These transformations are essential for developing pharmaceuticals, agrochemicals, and materials with specific properties (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Applications in Agriculture
The study of 1-methylcyclopropene (1-MCP), a cyclopropane derivative, has revolutionized postharvest treatment of fruits, vegetables, and flowers by inhibiting ethylene action, thereby extending shelf life and maintaining quality. Although "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane" is not directly mentioned, the principles underlying the use of cyclopropane derivatives like 1-MCP in agriculture could suggest potential applications in enhancing the postharvest life of produce (Blankenship & Dole, 2003).
Material Science and Controlled Release Systems
Cyclopropane derivatives have also found applications in material science, particularly in developing controlled release systems for agrochemicals and pharmaceuticals. For example, the encapsulation and controlled release of gaseous active compounds, like 1-MCP, have been explored for improving the safety and quality of fresh produce. These technologies could be adapted for other cyclopropane derivatives to control the release of various active ingredients in agricultural and pharmaceutical applications (Chen, Chen, Ray, & Yam, 2020).
Propiedades
IUPAC Name |
1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPMUMFCXPTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



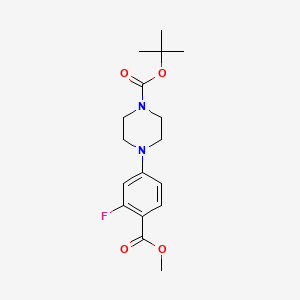
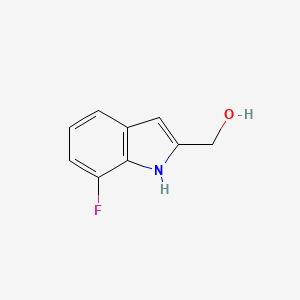
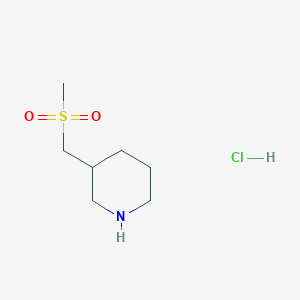
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
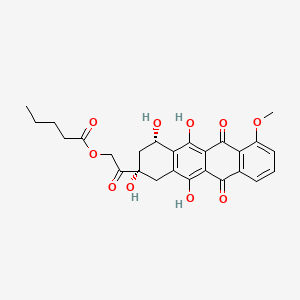
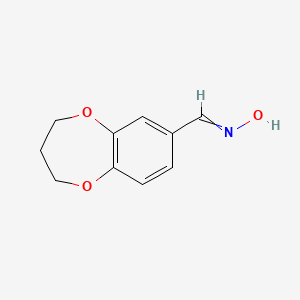
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
